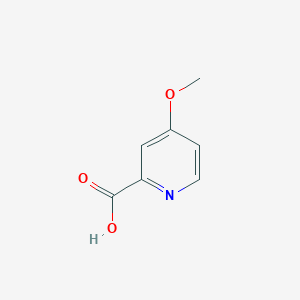

4-甲氧基吡啶甲酸

描述

4-Methoxypicolinic acid is a chemical compound that is related to various pyridine derivatives. While the provided papers do not directly discuss 4-methoxypicolinic acid, they do provide insights into similar compounds and their synthesis, properties, and applications. For instance, the electrochemical synthesis of 4-picolinic acid from 4-methylpyridine is closely related to the compound of interest . Additionally, the synthesis and metallation of 4-methoxypicolin-anilides offer a method for transforming picolinic acids into trisubstituted pyridines, which could be relevant for the synthesis of 4-methoxypicolinic acid .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, 4-picolinic acid is synthesized electrochemically from 4-methylpyridine using specific conditions such as a 25% sulfuric acid aqueous solution and a controlled temperature and current density . Another approach is the synthesis of 4-methoxypicolin-anilides, which could potentially be adapted for the synthesis of 4-methoxypicolinic acid . The synthesis of other pyridine derivatives, such as 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, involves steps like hydroxymethylation, chlorination, etherification, and hydrolysis .

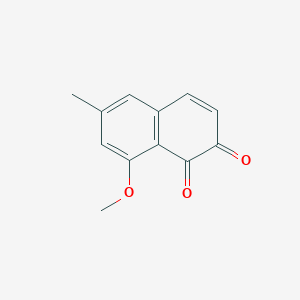

Molecular Structure Analysis

The molecular structure of 4-methoxypicolinic acid would include a pyridine ring with a methoxy group and a carboxylic acid group. The papers discuss various pyridine derivatives with different substituents, indicating the versatility of pyridine chemistry and the potential for diverse molecular interactions .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex and diverse. For instance, the synthesis of triazolyl methoxy phenylquinazolines via a one-pot four-component-click reaction demonstrates the potential for creating multifaceted structures involving pyridine rings . The electrochemical synthesis of 4-picolinic acid also highlights the reactivity of pyridine derivatives under electrochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating that substituents on the pyridine ring can significantly influence the photophysical properties . The stability of these compounds under various conditions, such as heat and light, is also an important consideration, as demonstrated by the stability of 6-methoxy-4-quinolone .

科学研究应用

抗氧化活性的分析方法

Munteanu和Apetrei(2021)的一篇评论讨论了确定抗氧化活性所使用的关键分析方法,突出了各种测定方法的重要性,如ORAC、HORAC、TRAP、TOSC、CUPRAC、FRAP和电化学(生物)传感器。这些方法对于分析抗氧化剂在医学、药学和食品工程中的作用至关重要。基于化学反应和分光光度法的技术可能与研究4-甲氧基吡啶甲酸是否具有抗氧化性质(Munteanu & Apetrei, 2021)相关。

除草剂对土壤和矿物质的吸附

Werner、Garratt和Pigott(2012)回顾了关于苯氧基除草剂如2,4-D对各种土壤和矿物质的吸附实验,强调了有机物和铁氧化物作为吸附剂的作用。这项研究可能间接适用于了解类似4-甲氧基吡啶甲酸如何与环境基质相互作用(Werner, Garratt, & Pigott, 2012)。

相关化合物的药理活性

对具有与4-甲氧基吡啶甲酸相似结构或功能团的化合物的研究,如富沙酸(5-丁基吡啶甲酸),已经证明具有多样的药理活性,包括对神经、心血管和免疫系统的影响。这表明4-甲氧基吡啶甲酸可能具有多样的生物效应和在药理学中的应用(Wang & Ng, 1999)。

含磷聚合物的生物医学应用

Monge等人(2011)讨论了含磷材料的生物医学应用,强调了它们的生物相容性以及在牙科、再生医学和药物传递方面的适用性。这些化合物中的磷含量,类似于4-甲氧基吡啶甲酸中的吡啶环,暗示了该化合物在生物医学应用中的潜力(Monge et al., 2011)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Methoxypicolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

4-Methoxypicolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that zfps, the targets of this compound, play a crucial role in various cellular processes, including viral replication and packaging . Therefore, the inhibition of ZFPs by 4-Methoxypicolinic acid could potentially affect these processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.75 cm/s .

Result of Action

Given its mode of action, it can be inferred that the compound may inhibit the function of zfps, potentially affecting processes such as viral replication and packaging .

属性

IUPAC Name |

4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRAKDBDJRXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365985 | |

| Record name | 4-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29082-91-5 | |

| Record name | 4-Methoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

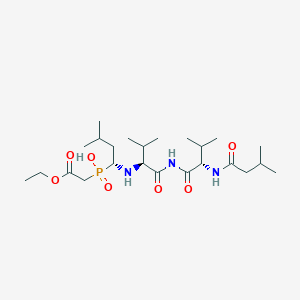

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the molecular structure of 4-methoxypicolinic acid and how does this influence its spectroscopic properties?

A1: 4-Methoxypicolinic acid is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom in the pyridine ring. [] This interaction significantly impacts its vibrational spectrum, particularly the O-H stretching band. Computational studies using DFT B3LYP/6-31+G(d,p) level of theory have successfully predicted the asymmetric O-H stretching band around 1400 cm-1, aligning well with experimental observations. [] This strong hydrogen bond also influences the reactivity and potential chelating behavior of the molecule.

Q2: How does the presence of a methoxy substituent at the 4-position affect the electronic properties of picolinic acid?

A2: The methoxy group in 4-methoxypicolinic acid acts as an electron-donating group, pushing electron density towards the picolinic acid ring. [] This effect is evident in 1H NMR spectroscopy, where the protons on the picolinic acid ring experience an upfield shift compared to 4-nitropicolinic acid, which has an electron-withdrawing nitro group. [] This electron-donating characteristic also influences the molecule's HOMO and LUMO energies, affecting its reactivity and interactions in various chemical environments.

Q3: Can computational chemistry be used to predict the behavior of 4-methoxypicolinic acid in different solvent systems?

A3: Yes, Density Functional Theory (DFT) calculations have been successfully employed to study the influence of solvents on the electronic properties of 4-methoxypicolinic acid. [] Studies using solvents like acetone, ethanol, diethyl ether, N,N-dimethylformamide, and tetrahydrofuran have shown that these solvents can alter the molecule's HOMO and LUMO energies, impacting its stability and potential reactivity. [] These computational studies provide valuable insights into the behavior of 4-methoxypicolinic acid in different chemical environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)